An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol from Propiophenone
An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-phenylbutan-1-ol from Propiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route for 2-(dimethylamino)-2-phenylbutan-1-ol, a valuable chiral auxiliary and synthetic intermediate, starting from propiophenone. The primary and most industrially viable method proceeds through a multi-step synthesis involving a key α-aminonitrile intermediate, a variation of the Strecker synthesis. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway.
Overview of the Synthetic Pathway
The synthesis of 2-(dimethylamino)-2-phenylbutan-1-ol from propiophenone is a four-step process. This pathway is favored for its relatively mild conditions and high yields.[1][2] The overall transformation can be summarized as follows:
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Addition Reaction (Strecker-type Synthesis): Propiophenone reacts with sodium cyanide and dimethylamine to form the α-aminonitrile, 2-(N,N-dimethylamino)-2-phenylbutyronitrile.[1][3]
-
Hydrolysis: The nitrile group is hydrolyzed under basic conditions to yield 2-(N,N-dimethylamino)-2-phenylbutyric acid.[1][3]
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Esterification: The resulting carboxylic acid is esterified to produce the corresponding ester, for example, methyl or ethyl 2-(N,N-dimethylamino)-2-phenylbutyrate.[1][3]
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Reduction: The final step involves the reduction of the ester to the target alcohol, 2-(dimethylamino)-2-phenylbutan-1-ol.[1][3]
An alternative, though less common for large-scale production, involves the formation of an epoxide intermediate.[3][4] This guide will focus on the more established nitrile-based pathway.
Reaction Mechanism and Experimental Protocols
Step 1: Synthesis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile
This initial step is a nucleophilic addition reaction where an iminium ion, formed in situ from propiophenone and dimethylamine, is attacked by a cyanide nucleophile.[3] The reaction is typically performed under elevated pressure and temperature in a sealed autoclave.[1][3]
Experimental Protocol:
A detailed experimental procedure is provided in the following patent literature.[1][5] In a 1L autoclave, the following reagents are combined:
-
Propiophenone: 100 g (0.75 mol)
-
Sodium Cyanide: 45 g (0.91 mol)
-
40% Dimethylamine in Methanol: 337 g
-
Water: 140 g
The mixture is stirred for 30 minutes, after which the temperature is raised. The reaction is maintained at a pressure of 0.3 MPa and a temperature of 60-80°C for 8 hours.[1][5] Upon completion, the reaction mixture is cooled, and the pressure is released. The product is then isolated through filtration and washing.
Quantitative Data:
| Parameter | Value | Reference |
| Propiophenone | 100 g (0.75 mol) | [1][5] |
| Sodium Cyanide | 42-45 g (0.85-0.91 mol) | [1][5] |
| 40% Dimethylamine (Methanol) | 330-337 g | [1][5] |
| Water | 140 g | [1][5] |
| Temperature | 60-80 °C | [3][5] |
| Pressure | 0.2–0.4 MPa | [2][3] |
| Reaction Time | 8 hours | [1][5] |
| Typical Yield | 83-84% | [1][3] |
| Purity (HPLC) | 99.3% | [1] |
Step 2: Hydrolysis of 2-(N,N-dimethylamino)-2-phenylbutyronitrile
The nitrile intermediate is hydrolyzed to a carboxylic acid. This is achieved by refluxing the nitrile in a basic solution.[1][2]
Experimental Protocol:
The 2-(N,N-dimethylamino)-2-phenylbutyronitrile is refluxed in an aqueous solution with a pH maintained at or above 12, typically using sodium hydroxide.[1][2] The completion of the reaction yields 2-(N,N-dimethylamino)-2-phenylbutyric acid.
Step 3: Esterification of 2-(N,N-dimethylamino)-2-phenylbutyric Acid
The carboxylic acid is then converted to an ester to facilitate the final reduction. This is a standard Fischer esterification reaction.
Experimental Protocol:
The 2-(N,N-dimethylamino)-2-phenylbutyric acid is refluxed with an alcohol, such as ethanol, in the presence of a catalytic amount of concentrated sulfuric acid.[1][3] This reaction produces the corresponding ester, 2-(N,N-dimethylamino)-2-phenylbutyrate.
Step 4: Reduction of 2-(N,N-dimethylamino)-2-phenylbutyrate
The final step is the reduction of the ester to the primary alcohol.
Experimental Protocol:
The 2-(N,N-dimethylamino)-2-phenylbutyrate is treated with a suitable reducing agent in an appropriate solvent.[1] While the patent literature mentions mixing the ester with a reducing agent and water, common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in a suitable solvent like tetrahydrofuran (THF) or ethanol.[1][3]
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall workflow and the chemical transformation.
References
- 1. Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103896782B - The method of preparation 2-(N, N-dimethylamino)-2 phenylbutanol - Google Patents [patents.google.com]
- 3. 2-(Dimethylamino)-2-phenylbutan-1-ol | 39068-94-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]
